molecular formula C6H12O3 B14673861 Ethyl propan-2-yl carbonate CAS No. 35363-39-4

Ethyl propan-2-yl carbonate

Cat. No.: B14673861
CAS No.: 35363-39-4
M. Wt: 132.16 g/mol
InChI Key: AEHVMUMGWLAZNV-UHFFFAOYSA-N
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Description

Ethyl propan-2-yl carbonate is an asymmetric alkyl carbonate (ACS) of significant interest in the development of next-generation energy storage solutions. Its primary research value lies in its application as a solvent or co-solvent in lithium-ion battery electrolytes. Asymmetric carbonates like this one are noted for their favorable physicochemical properties, which include low melting points and low viscosities, enabling enhanced electrolyte performance at low temperatures . When blended with high-permittivity solvents like ethylene carbonate (EC), these mixtures facilitate improved ionic dissociation and mobility, which are critical for high conductivity while still promoting the formation of a stable, effective solid electrolyte interphase (SEI) on graphite anodes to enable reversible lithium intercalation . Beyond its role in energy storage, alkyl carbonates as a class are recognized as green reagents and solvents in sustainable chemistry . This compound can be utilized as an alkylating or carboxylating agent in the chemical upgrading of bio-based platform molecules and polymers, aligning with green chemistry principles for safer synthesis routes . The compound is for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl propan-2-yl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4-8-6(7)9-5(2)3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHVMUMGWLAZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590896
Record name Ethyl propan-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35363-39-4
Record name Ethyl propan-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl Propan 2 Yl Carbonate

Transesterification Reactions for Acyclic Carbonate Synthesis

Transesterification is a widely employed and versatile method for the synthesis of asymmetrical organic carbonates like ethyl propan-2-yl carbonate. This process typically involves the reaction of a symmetrical carbonate (such as dimethyl carbonate or diethyl carbonate) with an alcohol (in this case, isopropanol (B130326) or ethanol (B145695), respectively) in the presence of a catalyst. The equilibrium nature of the reaction necessitates strategies to drive it towards the desired product.

One plausible pathway is the transesterification of diethyl carbonate with isopropanol. Alternatively, the reaction can be performed using di-isopropyl carbonate and ethanol. A consecutive transesterification starting from dimethyl carbonate with both ethanol and isopropanol can also be envisioned, proceeding through a methyl ethyl carbonate or methyl isopropyl carbonate intermediate.

Catalytic Systems in Transesterification (e.g., K2CO3/MgO, supported solid bases)

The choice of catalyst is crucial for an efficient transesterification process. Heterogeneous solid bases are often preferred due to their ease of separation and potential for reuse. Among these, systems like potassium carbonate supported on magnesium oxide (K2CO3/MgO) have demonstrated high efficacy in the synthesis of various organic carbonates.

The catalytic activity of K2CO3/MgO is attributed to the formation of highly basic sites, potentially K2O, on the catalyst surface during preparation and reaction. These basic sites facilitate the deprotonation of the alcohol, generating a more nucleophilic alkoxide species that can attack the carbonyl carbon of the source carbonate, initiating the transesterification. Studies on the synthesis of glycerol (B35011) carbonate from glycerol and dimethyl carbonate have shown that K2CO3/MgO is a highly efficient catalyst. For instance, a glycerol carbonate yield of approximately 99% was achieved under optimized conditions. The active sites are believed to be K2O formed on the catalyst. The catalyst also showed good stability and could be reused multiple times after regeneration. utm.my

Other supported solid bases have also been investigated for similar transesterification reactions. For example, K2CO3 impregnated on smectite clay has been developed as a cost-effective heterogeneous catalyst for glycerol carbonate production. acs.org The catalytic activity is linked to the catalyst's basicity, which can be tuned by the loading of K2CO3 and the calcination temperature. acs.org The use of such supported catalysts could be a viable approach for the synthesis of this compound.

The following table presents representative data on the performance of K2CO3/MgO catalysts in a related transesterification reaction.

Optimization of Reaction Parameters in Carbonate Synthesis

To maximize the yield and selectivity of this compound via transesterification, optimization of various reaction parameters is essential. These parameters include the molar ratio of reactants, reaction temperature, reaction time, and catalyst loading.

Molar Ratio of Reactants: An excess of one reactant is often used to shift the reaction equilibrium towards the product side. For instance, in the synthesis of asymmetrical carbonates from dimethyl carbonate (DMC), a higher molar ratio of the alcohol to DMC is generally favored.

Reaction Temperature: The reaction temperature influences both the reaction rate and the equilibrium position. For the endothermic transesterification reaction, higher temperatures generally lead to higher conversion rates. researchgate.net However, excessively high temperatures can lead to side reactions and catalyst deactivation.

Reaction Time: Sufficient reaction time is necessary to reach equilibrium. The optimal reaction time is a balance between achieving high conversion and minimizing energy consumption and potential side reactions.

Catalyst Loading: The amount of catalyst affects the reaction rate. An increase in catalyst loading generally increases the conversion up to a certain point, after which mass transfer limitations may become significant.

The following table shows an example of parameter optimization for the synthesis of glycerol carbonate, which illustrates the interplay of these factors.

Substrate Scope and Selectivity in Transesterification

The transesterification method is applicable to a wide range of alcohols, allowing for the synthesis of various symmetrical and asymmetrical carbonates. The selectivity for the desired asymmetrical carbonate, this compound, over the formation of symmetrical carbonates (diethyl carbonate and di-isopropyl carbonate) is a key challenge.

The reaction of a symmetrical carbonate with an alcohol proceeds in a stepwise manner, forming an asymmetrical carbonate intermediate. This intermediate can then react with another molecule of the alcohol to form a new symmetrical carbonate. To favor the formation of the asymmetrical product, the reaction conditions, particularly the molar ratio of the reactants and the reaction time, must be carefully controlled.

For example, in the synthesis of methyl ethyl carbonate from dimethyl carbonate and ethanol, the reaction proceeds through the desired asymmetrical product, which can then be converted to diethyl carbonate. By optimizing the conditions, high selectivity for methyl ethyl carbonate can be achieved. researchgate.net A similar approach would be necessary for the synthesis of this compound. The use of enzymes as catalysts can also offer high selectivity in transesterification reactions. nih.gov

Carbonylation Routes for Organic Carbonates

Direct carbonylation routes, which utilize carbon dioxide (CO2) as a C1 source, represent a more environmentally benign approach to the synthesis of organic carbonates. researchgate.net These methods avoid the use of toxic reagents like phosgene (B1210022) and can contribute to CO2 utilization.

Direct Synthesis from Alcohols and Carbon Dioxide

The direct synthesis of this compound would involve the reaction of a mixture of ethanol and isopropanol with carbon dioxide. This reaction is thermodynamically challenging due to the high stability of CO2 and the formation of water as a byproduct, which limits the equilibrium conversion.

To overcome this limitation, various strategies have been developed, such as the use of dehydrating agents or membrane reactors to remove water from the reaction mixture and shift the equilibrium towards the products. For the synthesis of diethyl carbonate from ethanol and CO2, 2-cyanopyridine (B140075) has been effectively used as a water scavenger. rsc.orgcetjournal.it Another approach involves an alkylation route where an alcohol is first reacted with a base and CO2 to form a carbonate anion, which is then reacted with an alkylating agent. mdpi.com

While there is no specific literature on the direct synthesis of this compound from ethanol, isopropanol, and CO2, the principles established for the synthesis of other dialkyl carbonates are applicable. The reaction would likely produce a mixture of diethyl carbonate, di-isopropyl carbonate, and the desired this compound.

Role of Catalysts in CO2 Fixation for Carbonate Production

Catalysts play a pivotal role in activating both the alcohol and the carbon dioxide molecule in the direct synthesis of carbonates. Various catalytic systems have been explored for this transformation.

Cerium oxide (CeO2)-based catalysts have shown promise for the direct synthesis of dialkyl carbonates from alcohols and CO2. The catalytic activity of CeO2 is attributed to its acid-base properties, which can activate both the alcohol and CO2 molecules. rsc.orgmdpi.com For the synthesis of diethyl carbonate, CeO2 has been shown to be an effective catalyst, especially when coupled with a dehydrating agent. rsc.orgcetjournal.it

Metal salt/ionic liquid systems have also been reported to be highly active for the synthesis of asymmetrical organic carbonates from CO2 and alcohols under mild conditions. nih.gov For instance, an AgCl/1-butyl-3-methylimidazolium acetate (B1210297) system was found to be very efficient for the reaction of CO2 with propargylic alcohols and primary alcohols at room temperature and atmospheric pressure. nih.gov

The development of efficient and recyclable catalysts is key to making the direct synthesis of asymmetrical carbonates from CO2 a viable industrial process.

The following table provides examples of catalytic systems used in the synthesis of diethyl carbonate from ethanol and CO2.

Advanced Synthetic Strategies for Alkyl Carbonates

The synthesis of dialkyl carbonates has evolved significantly, moving away from toxic precursors towards more environmentally benign processes utilizing feedstocks like carbon dioxide (CO2) or dimethyl carbonate (DMC). nih.govmdpi.com These advanced strategies are broadly applicable to the formation of various alkyl carbonates, including asymmetric ones like this compound.

Development of Novel Catalytic Systems for Carbonate Formation

A primary focus of modern carbonate synthesis is the development of innovative catalysts that are efficient, reusable, and environmentally friendly. These systems are crucial for activating less reactive precursors like CO2 or for facilitating transesterification reactions under mild conditions. mdpi.comelsevierpure.com

Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. google.com Cerium oxide (CeO2) has emerged as a promising heterogeneous catalyst for the direct synthesis of dialkyl carbonates from alcohols and low-pressure CO2. elsevierpure.com This process is often enhanced by in-situ dehydration methods, which shift the reaction equilibrium toward the product. elsevierpure.com A recent approach combines a strong organic base to capture CO2, a tetraalkyl orthosilicate (B98303) as a dehydrating agent, and a CeO2 catalyst to achieve significant yields of diethyl carbonate even with low concentrations of CO2 at atmospheric pressure. acs.orgnih.gov

For transesterification routes, which are highly effective for producing asymmetrical alkyl carbonates, novel basic catalysts have been developed. mdpi.com One such example is α-KMgPO4, a heterogeneous basic catalyst prepared from inexpensive metal salts. This catalyst has demonstrated high activity and selectivity in the synthesis of asymmetric methyl-alkyl carbonates from an alcohol and dimethyl carbonate (DMC), a green carbonylating agent. mdpi.com The reaction mechanism involves the activation of the alcohol on the basic sites of the catalyst. mdpi.com

Enzymatic catalysis offers a green and highly selective alternative. Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym® 435), can efficiently catalyze the synthesis of asymmetric organic carbonates through the esterification of alcohols with DMC. rsc.org This biocatalytic approach operates under mild conditions, and the enzyme can be recycled multiple times while retaining high activity. rsc.org

The table below summarizes the performance of several novel catalytic systems in the synthesis of alkyl carbonates.

Catalyst SystemReactantsKey Reaction ConditionsProduct(s)Yield/ConversionSelectivityCitation
CeO21-propanol, CO2, Acetonitrile160 °C, 0.5 MPa CO2, 24 hDipropyl carbonate33% yield (based on CO2)- elsevierpure.com
CeO2 / DBU / Si(OEt)4Ethanol, CO2 (15 vol%)150 °C, 0.1 MPa, 24 hDiethyl carbonate30% yield- nih.gov
α-KMgPO4n-octanol, Dimethyl Carbonate170 °C, 10 min (Microwave)Methyl-octyl carbonate97.5% conversion>99% mdpi.com
Novozym® 4351-Butanol, Dimethyl Carbonate60 °C, 1:12 molar ratioButyl methyl carbonate95.6% yield- rsc.org
AgCl / [Bmim][OAc]Propargyl alcohol, 1-Butanol, CO2Room Temp, 1 atm, 12 hButyl propargyl carbonate~100% yield- nih.gov

Regioselective and Chemoselective Synthetic Approaches

Achieving selectivity is a critical challenge in organic synthesis, particularly when molecules contain multiple reactive sites. Regioselectivity refers to the control of reaction at a specific position, while chemoselectivity involves the selective reaction of one functional group in the presence of others.

Enzymatic catalysts are renowned for their high degree of selectivity. Lipase-catalyzed transesterification of diols with dimethyl carbonate demonstrates remarkable chemoselectivity. lu.se The enzyme can distinguish between primary, secondary, and tertiary hydroxyl groups, preferentially reacting with the less sterically hindered primary alcohols. This difference in reactivity allows for the selective formation of monocarbonates from diols containing different types of alcohol groups. lu.se While this example leads to cyclic carbonates, the underlying principle of enzymatic chemoselectivity is directly applicable to controlling reactions in the synthesis of asymmetric linear carbonates from polyol substrates.

Organocatalysis also provides avenues for chemoselective reactions. Triphenylphosphine has been identified as an effective organocatalyst for the chemoselective O-tert-butoxycarbonylation of phenols under neutral conditions. organic-chemistry.org This allows for the protection of phenolic hydroxyl groups in the presence of other sensitive functionalities. Similarly, lanthanum(III) isopropoxide has been reported as a catalyst for the chemoselective transesterification of dimethyl carbonate. mdpi.com

Recent developments in catalysis have also enabled highly selective reactions for creating complex molecules. For instance, a dual-copper-catalyzed enantioselective decarboxylative cycloaddition of ethynyl (B1212043) cyclic carbonates with 4-hydroxycoumarins has been developed. acs.org This method provides access to optically pure heterocyclic compounds with high efficiency and enantioselectivity, demonstrating a high level of regio-, chemo-, and stereoselectivity. acs.org

The following table outlines various selective synthetic approaches relevant to carbonate formation.

ApproachCatalyst / ReagentSubstratesType of SelectivityOutcomeCitation
Enzymatic TransesterificationNovozym® 435 (Lipase)Diols (e.g., 1,3-butanediol), Dimethyl CarbonateChemoselectivePreferential reaction at primary vs. secondary/tertiary -OH groups lu.se
Organocatalytic CarbonylationTriphenylphosphinePhenols, Di-tert-butyl dicarbonateChemoselectiveSelective O-tert-butoxycarbonylation of phenols over other functional groups organic-chemistry.org
Metal-Catalyzed TransesterificationLanthanum(III) isopropoxideAlcohols, Dimethyl CarbonateChemoselectiveEfficient transesterification with high selectivity mdpi.com
Dual-Copper CatalysisCopper ComplexesEthynyl cyclic carbonates, 4-HydroxycoumarinsEnantioselective, RegioselectiveFormation of optically pure dihydrofuro[3,2-c]coumarin derivatives acs.org

Reaction Mechanisms and Chemical Reactivity of Ethyl Propan 2 Yl Carbonate

Mechanistic Investigations of Carbonate Formation

The synthesis of unsymmetrical carbonates such as ethyl propan-2-yl carbonate can be achieved through several routes, most notably via transesterification or direct synthesis from carbon dioxide. Mechanistic studies of these pathways provide insight into the intermediates and catalytic cycles involved.

Transesterification is a common and straightforward method for synthesizing unsymmetrical carbonates. The formation of this compound can be envisioned through the reaction of a symmetrical carbonate, such as diethyl carbonate, with propan-2-ol, or alternatively, di-isopropyl carbonate with ethanol (B145695), in the presence of a base or acid catalyst.

The reaction typically proceeds through a base-catalyzed acyl cleavage bimolecular (B.Ac.2) mechanism. researchgate.netfrontiersin.org This pathway involves the following key steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of an alkoxide (e.g., isopropoxide, generated from propan-2-ol by the base) on the electrophilic carbonyl carbon of the starting carbonate (e.g., diethyl carbonate). masterorganicchemistry.com

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. reddit.com

Elimination of the Leaving Group: The tetrahedral intermediate then collapses, eliminating the original alkoxide (ethoxide) as the leaving group to yield the new unsymmetrical carbonate product, this compound.

The direct synthesis of dialkyl carbonates from carbon dioxide and alcohols is a significant area of green chemistry research, aiming to utilize CO2 as a renewable C1 feedstock. acs.orgresearchgate.net The formation of this compound via this route would involve the reaction of CO2 with ethanol and propan-2-ol. This reaction is thermodynamically limited by the formation of water, necessitating the use of catalysts and often a dehydration strategy to shift the equilibrium toward the product side. acs.orgresearchgate.net

Cerium oxide (CeO2) is a frequently used heterogeneous catalyst for this transformation. acs.orgresearchgate.netelsevierpure.com A plausible catalytic cycle on the CeO2 surface involves:

Alcohol Adsorption and Activation: Ethanol and propan-2-ol adsorb onto the catalyst surface. The interaction with the metal oxide surface facilitates the activation of the O-H bonds.

CO2 Insertion: Carbon dioxide reacts with an activated surface alkoxide (e.g., ethoxide) to form a monoalkyl carbonate species bound to the catalyst surface.

Nucleophilic Attack: A second alcohol molecule (e.g., propan-2-ol) then attacks the intermediate monoalkyl carbonate.

Product Formation and Desorption: This leads to the formation of the unsymmetrical dialkyl carbonate (this compound) and a molecule of water. The products then desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The efficiency of this process is highly dependent on the catalyst's ability to activate both the alcohols and the inert CO2 molecule, as well as the effective removal of water from the system. acs.orgacs.org

Reactivity Studies and Transformation Pathways

The reactivity of this compound is characterized by the interplay between its two different alkyl groups and the central carbonate moiety. This structure influences its behavior in reactions involving nucleophilic substitution and group exchange.

In reactions of unsymmetrical carbonates, such as transesterification or other nucleophilic substitutions at the carbonyl carbon, the nature of the two alkoxy groups determines which one acts as the preferential leaving group. The ability of a group to depart is inversely related to its basicity; weaker bases are better leaving groups. masterorganicchemistry.comlibretexts.org

Experimental and computational studies on a series of dialkyl carbonates have established a clear trend in leaving group ability. researchgate.net The isopropoxide group is a poorer leaving group than the ethoxide group. This is attributed to the greater basicity of the isopropoxide anion compared to the ethoxide anion, a consequence of the electron-donating effect of the additional methyl group. reddit.com

Therefore, in a nucleophilic substitution reaction on this compound, the ethoxy group is the preferred leaving group over the isopropoxy group. Conversely, the nucleophilicity of the corresponding alcohols (entering groups) follows the same trend, with ethanol being a more effective nucleophile than propan-2-ol. researchgate.netmasterorganicchemistry.com

Table 1: Relative Leaving and Entering Group Ability in Carbonate Reactions researchgate.net
Alkoxy GroupRelative Leaving Group AbilityCorresponding AlcoholRelative Entering Group (Nucleophile) Ability
MeO-HighMethanolHigh
EtO-HighEthanolHigh
(CH3)2CHO-MediumPropan-2-olMedium
(CH3)3CO-Lowtert-ButanolLow

The carbonate functional group is inherently electrophilic at the carbonyl carbon due to the polarization of the C=O bond. This makes it susceptible to attack by a wide range of nucleophiles. frontiersin.org In this compound, this electrophilic character is the basis for its transesterification and transcarbonation reactions. The carbonate itself is not typically considered a strong nucleophile, although the lone pairs on the oxygen atoms can exhibit weak nucleophilicity.

The electrophilicity of the carbonate can be significantly enhanced through activation. This is commonly achieved using:

Brønsted Acids: Protonation of the carbonyl oxygen makes the carbonyl carbon much more electron-deficient and thus more susceptible to attack by weak nucleophiles.

Lewis Acids: Coordination of a Lewis acid to the carbonyl oxygen serves the same purpose, activating the carbonate towards nucleophilic attack.

While nucleophilic attack at the carbonyl carbon (B.Ac.2) is the most common reaction pathway, dialkyl carbonates can also undergo nucleophilic attack at the alkyl carbons (B.Al.2), acting as alkylating agents. researchgate.net However, this pathway typically requires softer nucleophiles and more forcing conditions. For this compound, reactions with common nucleophiles like alcohols or amines proceed almost exclusively via attack at the carbonyl carbon.

Carbonate interchange, or transcarbonation, is an equilibrium reaction where the alkoxy groups of a carbonate are exchanged with those of an alcohol. researchgate.net this compound can react with another alcohol (R'-OH) in the presence of a catalyst to form new carbonate species.

The reaction proceeds via a nucleophilic addition-elimination mechanism, forming an associative tetrahedral intermediate. researchgate.net The position of the equilibrium is determined by the relative stabilities of the reactants and products, the concentrations of the species, and the relative leaving group abilities of the alkoxy groups involved.

For example, reacting this compound with an excess of methanol would likely shift the equilibrium towards the formation of methyl ethyl carbonate and/or dimethyl carbonate, as methoxide is a comparable entering group to ethoxide and a better leaving group than isopropoxide. researchgate.net

Table 2: Products of Transcarbonation of this compound with Methanol
Initial ReactantsPossible ProductsByproductsGoverning Factor
This compound + Methanol (excess)Methyl ethyl carbonate, Dimethyl carbonateEthanol, Propan-2-olEquilibrium driven by excess methanol; Relative leaving group abilities (EtO- > i-PrO-)

This reactivity makes dialkyl carbonates versatile intermediates for the synthesis of a wide array of other carbonates by simply selecting the appropriate alcohol and reaction conditions.

Advanced Applications in Chemical Sciences

Development of Electrolytes for Electrochemical Energy Storage Systems

The performance of electrochemical energy storage systems, such as lithium-ion and sodium-ion batteries, is critically dependent on the composition of the electrolyte. Organic carbonates are a key component of these electrolytes, and research has explored a variety of these compounds to optimize battery performance.

Ethyl propan-2-yl carbonate has been identified in patent literature as a potential solvent for non-aqueous electrolytes in electrochemical devices boisestate.edugoogle.com. It is listed as a suitable carbonate for these applications, alongside more commonly used solvents like propylene carbonate, ethylene carbonate, and diethyl carbonate google.com. The primary role of such solvents is to dissolve lithium salts, creating an electrolyte with high ionic conductivity rsc.org.

While specific performance data for electrolytes containing this compound is limited in publicly available research, its inclusion in these patents suggests its potential to contribute to the development of stable and efficient lithium-ion battery systems. A table from a study on design considerations for lithium batteries provides some physical parameters for Isopropyl ethyl carbonate (i-PEC), which is another name for this compound.

Table 1: Physical Parameters of Selected Alkyl Carbonate Solvents rsc.org

SolventMolecular Weight (g mol⁻¹)Freezing Point (°C)Boiling Point (°C)Density (g cm⁻³)Viscosity (cP)
Propylene carbonate (PC)102-492421.212.53
Ethyl propyl carbonate (EPC)132-811480.950.92
Isopropyl ethyl carbonate (i-PEC)132-1321350.940.97
Diethyl carbonate (DEC)118-441271.070.75

Note: Data extracted from a table on physical parameters of alkyl carbonate solvents.

The principles of electrolyte design for sodium-ion batteries are similar to those for lithium-ion batteries, with a focus on enabling efficient sodium ion transport. While research on sodium-ion battery electrolytes has investigated various carbonate solvents, specific studies detailing the integration and performance of this compound in these systems are not prominent in the current scientific literature.

The stability and safety of electrolytes are paramount for battery performance and longevity. Research in this area often involves modifying the chemical structure of solvents to enhance their electrochemical stability and reduce flammability. At present, there is a lack of specific research findings on structural modifications of this compound aimed at improving electrolyte stability and safety.

Contributions to Green Chemistry and Sustainable Processes

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The use of benign solvents is a key aspect of this field.

Organic carbonates, in general, are considered to be greener alternatives to many traditional organic solvents due to their lower toxicity and, in some cases, their synthesis from sustainable feedstocks like CO2. However, specific studies that investigate and report on the use of this compound as a green solvent in organic synthesis are not widely available.

Applications in Materials Science and Polymer Chemistry

The unique structure of this compound suggests its potential utility in the field of materials science, particularly in the synthesis and modification of polymers.

Polycarbonates are a class of thermoplastics known for their strength, toughness, and transparency. wikipedia.org Traditionally, they are synthesized from bisphenol A (BPA) and phosgene (B1210022). However, due to health and environmental concerns associated with these monomers, there is a growing interest in developing bio-based and BPA-free polycarbonates. tum.de Aliphatic polycarbonates, derived from the copolymerization of epoxides and CO2, represent a more sustainable alternative. tum.de

While direct polymerization of asymmetric acyclic carbonates like this compound is not a conventional method for polycarbonate synthesis, they can be considered as potential building blocks in polycondensation reactions with diols. The carbonate functionality allows for the formation of polycarbonate linkages through transesterification. The synthesis of polycarbonates via transesterification of dialkyl carbonates (like dimethyl carbonate or diphenyl carbonate) with diols is a well-established method. wikipedia.orggoogle.com It is plausible that this compound could participate in similar reactions, offering a way to introduce specific alkyl groups into the polymer backbone, thereby tuning the final properties of the material. The incorporation of the isopropyl group could, for instance, influence the polymer's crystallinity and thermal properties. tum.de

Plasticizers are additives used to increase the flexibility and durability of polymers. specialchem.com Organic carbonates, due to their polarity and ability to interact with polymer chains, have been investigated as potential plasticizers. For example, propylene carbonate has been studied as a plasticizer for poly(ethylene carbonate) based polymer electrolytes. researchgate.net

The suitability of a compound as a plasticizer depends on several factors, including its boiling point, miscibility with the polymer, and its effect on the glass transition temperature (Tg). While there is no direct research on this compound as a plasticizer, its properties can be compared to other organic carbonates. For instance, propylene carbonate has a boiling point of 242 °C, but it has been observed to escape from a polymer matrix over time, suggesting that a higher boiling point might be desirable for a permanent plasticizer. rsc.org The effectiveness of a plasticizer is also highly dependent on its structural compatibility with the polymer. rsc.org Further research would be needed to evaluate the plasticizing effect of this compound on various polymers and to determine its long-term stability within a polymer matrix.

Role as an Intermediate in Complex Organic Synthesis

Asymmetric carbonates can serve as valuable intermediates in organic synthesis due to their dual reactivity as both alkylating and acylating agents.

Carboxymethylation is a chemical reaction that introduces a carboxymethyl group (-CH2COOH) or its ester into a molecule. While the term is broadly used, in the context of carbonates, it often refers to the transfer of a methoxycarbonyl (-COOCH3) group. Dialkyl carbonates, particularly dimethyl carbonate, are considered green reagents for carboxymethylation and methylation reactions.

Although there is no specific literature on the use of this compound in carboxymethylation reactions, the reactivity of other asymmetric carbonates in transesterification suggests its potential. The reaction of an alcohol with an asymmetric carbonate can lead to the formation of a new carbonate, which is a form of acylation. The efficiency and selectivity of such reactions would depend on the relative reactivity of the ethyl and isopropyl groups as leaving groups.

The reactivity of the carbonate group makes this compound a potential intermediate for various organic transformations. Its halogenated derivatives, such as 1-chloroethyl isopropyl carbonate and 1-bromoethyl isopropyl carbonate, are known intermediates in the synthesis of pharmaceuticals. framochem.comgoogle.comgoogle.comsemanticscholar.org For example, 1-chloroethyl isopropyl carbonate is used in the synthesis of certain pharmaceutical compounds. framochem.com This suggests that this compound could serve as a precursor to these more reactive intermediates.

A patent describes the attempted radical bromination of ethyl isopropyl carbonate, which, although leading to the formation of 1-bromo-isopropyl ethyl carbonate, indicates the use of ethyl isopropyl carbonate as a starting material for synthesizing halogenated derivatives. google.com These halogenated carbonates are more reactive and can be used to introduce the ethyl- or isopropyl-oxycarbonyl group into other molecules, a key step in the synthesis of complex organic structures and active pharmaceutical ingredients. derpharmachemica.com

Computational Chemistry and Theoretical Investigations of Ethyl Propan 2 Yl Carbonate

Molecular Modeling and Electronic Structure Calculations: A Lack of Specific Data

Detailed computational studies are crucial for understanding the fundamental properties of a molecule. For Ethyl propan-2-yl carbonate, such studies would provide invaluable insights into its geometry, electron distribution, and spectroscopic properties.

Density Functional Theory (DFT) Studies

DFT has become a standard method for calculating the electronic structure of molecules, offering a balance between accuracy and computational cost. A DFT study on this compound would typically involve geometry optimization to find the most stable conformation, followed by calculations of electronic properties such as orbital energies, atomic charges, and electrostatic potential. Vibrational frequency calculations could also predict its infrared spectrum. However, no specific DFT studies focused on this compound have been identified.

Elucidation of Reaction Pathways and Transition States: An Unexplored Area

Understanding the mechanisms of chemical reactions is a central theme in chemistry. Computational methods are essential for mapping out reaction pathways, identifying transition states, and calculating activation energies.

Kinetic and Thermodynamic Parameters of Carbonate Reactions

For this compound, computational analysis could predict the kinetic and thermodynamic parameters for reactions such as hydrolysis or transesterification. This would involve locating the transition state structures and calculating the activation energies and reaction enthalpies. This information is vital for predicting reaction rates and equilibrium positions. The absence of such computational data means that the reactivity of this compound from a theoretical standpoint is largely unknown.

Intrinsic Reaction Coordinate (IRC) Analysis

IRC analysis is a computational technique used to confirm that a calculated transition state connects the correct reactants and products on the potential energy surface. By following the minimum energy path downhill from the transition state, the entire course of the reaction can be mapped. No IRC analyses for reactions involving this compound have been reported, leaving a void in the mechanistic understanding of its chemical transformations.

Spectroscopic Characterization Methodologies for Ethyl Propan 2 Yl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Ethyl propan-2-yl carbonate, both ¹H and ¹³C NMR spectroscopy provide key insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the different proton environments in the molecule.

Ethyl Group: The ethyl group will exhibit a triplet for the methyl protons (CH₃) due to coupling with the adjacent methylene protons, and a quartet for the methylene protons (-O-CH₂-) due to coupling with the methyl protons.

Isopropyl Group: The isopropyl group will show a doublet for the six equivalent methyl protons (-CH(CH₃)₂) due to coupling with the single methine proton, and a septet for the methine proton (-CH(CH₃)₂) due to coupling with the six methyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display four distinct signals, one for each unique carbon atom in the molecule.

Carbonyl Carbon: The carbonate carbonyl carbon (C=O) is expected to have the most downfield chemical shift.

Ethyl Group Carbons: Two signals will be present for the ethyl group: one for the methylene carbon (-O-CH₂-) and another for the methyl carbon (-CH₃).

Isopropyl Group Carbons: Two signals will be observed for the isopropyl group: one for the methine carbon (-CH) and another for the two equivalent methyl carbons (-CH(CH₃)₂).

Predicted NMR Data for this compound

Nucleus Chemical Shift (δ) / ppm (Predicted) Multiplicity Assignment
¹H~1.25TripletEthyl -CH₃
¹H~4.15QuartetEthyl -O-CH₂-
¹H~1.30DoubletIsopropyl -CH(CH₃)₂
¹H~4.90SeptetIsopropyl -CH(CH₃)₂
¹³C~14-Ethyl -CH₃
¹³C~64-Ethyl -O-CH₂-
¹³C~22-Isopropyl -CH(CH₃)₂
¹³C~72-Isopropyl -CH(CH₃)₂
¹³C~155-Carbonyl C=O

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of carbonate esters and typically appears in the range of 1740-1750 cm⁻¹. Other significant absorptions include the C-O stretching vibrations of the carbonate group, which are expected to appear as strong bands in the 1200-1300 cm⁻¹ region. The C-H stretching and bending vibrations of the ethyl and isopropyl groups will be observed in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

Raman Spectroscopy: In the Raman spectrum of this compound, the symmetric stretching of the carbonate O-C-O group is expected to be a prominent feature. The C=O stretch, while strong in the IR spectrum, will likely be a weaker band in the Raman spectrum. The various C-H and C-C vibrations of the alkyl groups will also be Raman active.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode FT-IR Frequency (cm⁻¹) (Predicted) Raman Frequency (cm⁻¹) (Predicted) Intensity
C=O Stretch1740 - 17501740 - 1750Strong (IR), Weak (Raman)
C-O Stretch1200 - 13001000 - 1100Strong (IR), Medium (Raman)
C-H Stretch (sp³)2850 - 30002850 - 3000Medium to Strong
C-H Bend1350 - 14801350 - 1480Medium

Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight. The fragmentation pattern will be characteristic of a carbonate ester. Common fragmentation pathways would involve the loss of the ethyl and isopropyl groups, as well as the loss of carbon dioxide.

Expected Fragmentation Pattern:

Molecular Ion Peak ([M]⁺): This peak corresponds to the intact molecule with one electron removed.

Loss of an Ethyl Radical (-•C₂H₅): Fragmentation leading to the loss of the ethyl group.

Loss of an Isopropyl Radical (-•CH(CH₃)₂): Fragmentation involving the cleavage of the isopropyl group.

Loss of Carbon Dioxide (-CO₂): A common fragmentation pathway for carbonates.

Formation of an Ethyl Cation ([C₂H₅]⁺).

Formation of an Isopropyl Cation ([CH(CH₃)₂]⁺).

Predicted Mass Spectrometry Data for this compound

m/z (Predicted) Assignment
132Molecular Ion [M]⁺
117[M - CH₃]⁺
103[M - C₂H₅]⁺
89[M - CH(CH₃)₂]⁺
73[M - OC₂H₅]⁺
59[M - OCH(CH₃)₂]⁺
45[C₂H₅O]⁺
43[CH(CH₃)₂]⁺
29[C₂H₅]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The carbonate functional group in this compound contains a carbonyl group (C=O) which has non-bonding (n) and pi (π) electrons. Therefore, two types of electronic transitions are expected:

n → π* transition: This is a lower energy transition and is expected to result in a weak absorption band at a longer wavelength.

π → π* transition: This is a higher energy transition and will result in a strong absorption band at a shorter wavelength.

For simple alkyl carbonates, these absorptions typically occur in the ultraviolet region of the spectrum, and the compound is colorless.

Predicted UV-Vis Absorption Data for this compound

Transition λmax (nm) (Predicted) Molar Absorptivity (ε) (Predicted)
n → π~215-230Low
π → π<200High

Q & A

Basic Research Questions

Q. How can the molecular structure of ethyl propan-2-yl carbonate be determined using spectroscopic and computational methods?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for elucidating bond connectivity and functional groups (e.g., carbonate, ether, and vinyl moieties) with mass spectrometry (MS) to confirm molecular weight (242.31 g/mol) and fragmentation patterns . Computational tools like the Simplified Molecular-Input Line-Entry System (SMILES: CCOC(=O)OC(C)(C)C1CCC(C)(O1)C=C) and InChIKey (HRYCRSVSFJLRBW-UHFFFAOYSA-N) aid in structural validation . X-ray crystallography using software like SHELX can resolve 3D configurations if single crystals are obtained .

Q. What experimental techniques are suitable for characterizing the functional groups in this compound?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies functional groups such as the carbonate ester (C=O stretch ~1750 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) provides retention time and fragmentation data for purity assessment, as demonstrated in landfill sample analyses . Rotatable bonds and stereochemistry can be inferred from 2D NMR (COSY, HSQC) .

Q. How can this compound be synthesized in a laboratory setting?

  • Methodological Answer : A common route involves transesterification between ethyl chloroformate and propan-2-ol under basic conditions. Reaction monitoring via thin-layer chromatography (TLC) and purification by fractional distillation (boiling point ~147°C) are critical . Safety protocols, including fume hood use and PPE, are essential due to reactive intermediates .

Advanced Research Questions

Q. How can computational methods predict the thermodynamic stability of this compound, and how do they compare with experimental data?

  • Methodological Answer : Joback and Crippen group contribution methods calculate thermodynamic properties such as Gibbs free energy of formation (ΔfG° = -252.43 kJ/mol) and enthalpy of vaporization (ΔvapH° = 57.44 kJ/mol) . Compare these with experimental differential scanning calorimetry (DSC) data for phase transitions and thermogravimetric analysis (TGA) for decomposition profiles. Discrepancies may arise from approximations in computational models .

Q. How can researchers resolve contradictions between experimental chromatographic retention times and computational predictions for this compound?

  • Methodological Answer : Calibrate GC-MS systems using reference standards and validate retention indices against databases like NIST. Computational predictions (e.g., logP = 3.062) can be refined using quantitative structure-retention relationship (QSRR) models that incorporate molecular descriptors like polar surface area and hydrogen-bonding capacity . Cross-validate with high-performance liquid chromatography (HPLC) under varied mobile phases .

Q. What experimental design considerations are critical for studying the hydrolysis mechanisms of this compound under varying pH conditions?

  • Methodological Answer : Use buffered solutions (pH 1–13) to investigate acid/base-catalyzed hydrolysis pathways. Monitor reaction kinetics via UV-Vis spectroscopy for carbonyl group disappearance. Include controls (e.g., inert atmosphere to exclude oxidative degradation) and replicate experiments to ensure statistical significance. Analyze products using LC-MS to identify intermediates like propan-2-ol and carbonic acid derivatives .

Q. How can environmental samples containing trace amounts of this compound be analyzed quantitatively?

  • Methodological Answer : Employ solid-phase microextraction (SPME) coupled with GC-MS for trace detection in complex matrices like landfill leachates . Optimize extraction parameters (e.g., fiber coating, temperature) and validate recovery rates using spiked samples. Quantify via internal standard calibration (e.g., deuterated analogs) to minimize matrix effects .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing inconsistencies in thermodynamic property datasets for this compound?

  • Methodological Answer : Apply regression analysis to identify outliers in datasets (e.g., ΔfusH° = 21.39 kJ/mol vs. experimental DSC measurements). Use tools like Bland-Altman plots to assess agreement between computational and experimental values. Transparently report uncertainties and limitations in publications .

Q. How should researchers design a study to evaluate the stereochemical stability of this compound under thermal stress?

  • Methodological Answer : Conduct accelerated stability studies at elevated temperatures (e.g., 40–80°C) and analyze enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy. Compare results with computational predictions of racemization barriers using density functional theory (DFT) .

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